1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride
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Overview
Description
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with an ethoxypyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of primary amines with diols, chlorination of amino alcohols, or cyclocondensation of alkyl dihalides with primary amines
Substitution with Ethoxypyridazine: The ethoxypyridazine moiety can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with an ethoxypyridazine precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer advantages such as scalability, efficiency, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its piperidine moiety, which is a common pharmacophore in many pharmaceuticals.
Biological Studies: The compound can be used to study biological pathways and molecular interactions involving piperidine derivatives.
Industrial Applications: It may be utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes such as neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1-(6-Ethoxypyrimidin-4-yl)piperidin-3-amine hydrochloride: This compound has a similar structure but features a pyrimidine ring instead of a pyridazine ring.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine moiety and are used as dual inhibitors in medicinal chemistry.
Uniqueness
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H19ClN4O |
---|---|
Molecular Weight |
258.75 g/mol |
IUPAC Name |
1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H |
InChI Key |
CUVHFZLPOHXMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
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